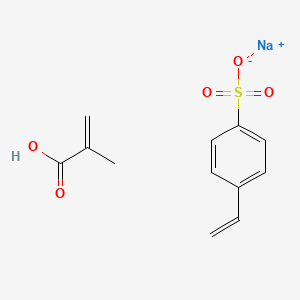
Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid involves the polymerization of 2-methylprop-2-enoic acid with sodium 4-ethenylbenzenesulfonate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Industrial Production Methods: Industrial production of this compound often involves large-scale polymerization processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced polymerization techniques, such as emulsion polymerization, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid involves its ability to form stable polymers and copolymers. The vinyl group allows for polymerization, while the sulfonate group provides solubility and stability in aqueous environments . The compound interacts with various molecular targets, including enzymes and receptors, depending on its application .
Comparison with Similar Compounds
- Sodium 2-methylprop-2-ene-1-sulphonate
- Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Comparison: Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid is unique due to its combination of a vinyl group and a sulfonate group, which allows for versatile applications in polymer chemistry and material science. Similar compounds may lack either the vinyl group or the sulfonate group, limiting their range of applications .
Properties
CAS No. |
57833-28-0 |
|---|---|
Molecular Formula |
C12H13NaO5S |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3S.C4H6O2.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-3(2)4(5)6;/h2-6H,1H2,(H,9,10,11);1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
XWLGTFWGGAOAEW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)O.C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
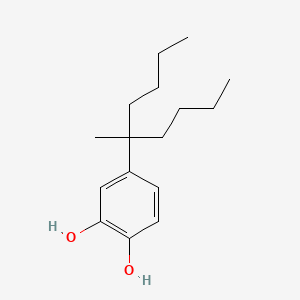
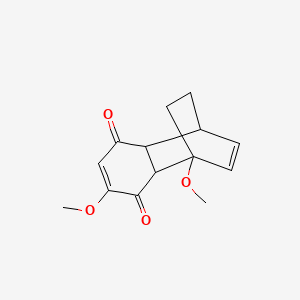
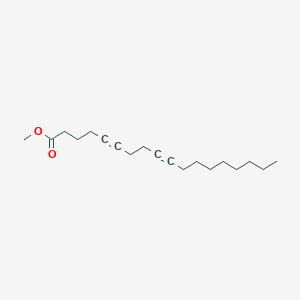
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
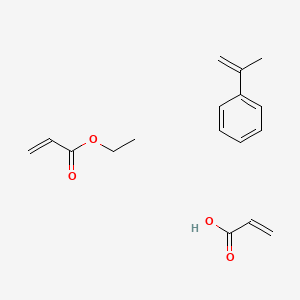
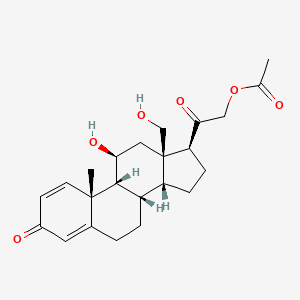
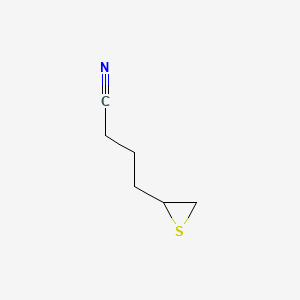
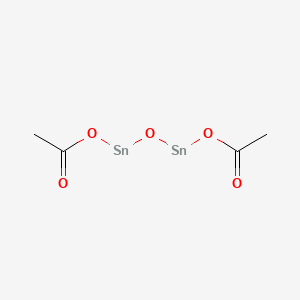
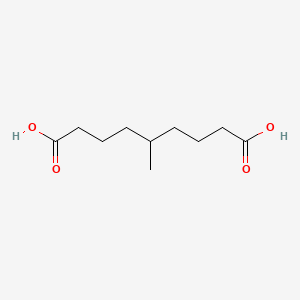
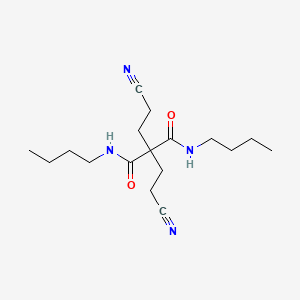
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
